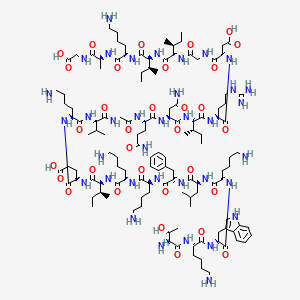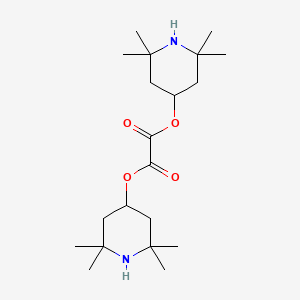
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an acetoxyethyl group, a sulphonyl group, a methoxyphenyl group, and a nitrophenylazo group
Méthodes De Préparation
The synthesis of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the pyrazolone core: This step involves the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions to form the pyrazolone ring.
Introduction of the azo group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazolone derivative.
Functionalization with acetoxyethyl and sulphonyl groups: These groups are introduced through nucleophilic substitution reactions, where appropriate sulphonyl chlorides and acetoxyethyl halides react with the pyrazolone derivative.
Methoxylation: The methoxy group is introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetoxy or sulphonyl groups.
Hydrolysis: Hydrolysis of the acetoxy group can be achieved under acidic or basic conditions, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Modulation of signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one can be compared with similar compounds such as:
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methylphenyl)azo)-3H-pyrazol-3-one: This compound lacks the nitro group, which may affect its reactivity and biological activity.
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-nitrophenyl)azo)-3H-pyrazol-3-one: This compound lacks the methyl group on the nitrophenyl ring, which may influence its chemical properties and applications.
Propriétés
Numéro CAS |
85750-10-3 |
|---|---|
Formule moléculaire |
C22H23N5O8S |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
2-[4-methoxy-3-[3-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O8S/c1-13-5-7-17(18(11-13)27(30)31)23-24-21-14(2)25-26(22(21)29)19-12-16(6-8-20(19)34-4)36(32,33)10-9-35-15(3)28/h5-8,11-12,21H,9-10H2,1-4H3 |
Clé InChI |
YCPGPBLERLNEKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)

![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
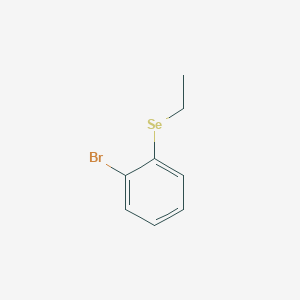
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

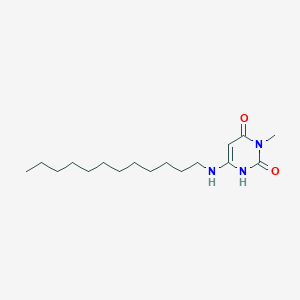
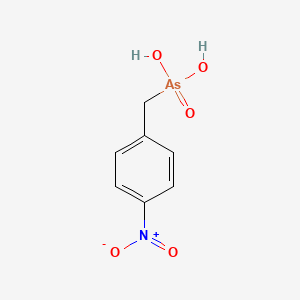

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
